7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine
Description
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine (CAS: 1902982-92-6) is a brominated heterocyclic compound featuring a fused dihydrofuropyridine core. It is commercially available with a purity of ≥97% and is primarily used in research and pharmaceutical synthesis . The compound’s structure combines a furan ring fused to a pyridine moiety, with a bromine atom at position 7 and an amine group at position 4.
Properties
IUPAC Name |
7-bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-1-10-7(9)5-3-11-2-4(5)6/h1H,2-3H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFLLDNUMPDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=NC=C2Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Furo[3,4-c]pyridine Derivatives
The furo[3,4-c]pyridine scaffold is typically constructed via cyclization reactions starting from furan or pyridine precursors. A widely adopted approach involves the use of ethyl 4,5-dimethyl-5-alkyl-2-oxo-2,5-dihydrofuran-3-carboxylates (I) as starting materials. These compounds undergo condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form β-dimethylaminovinyl intermediates (II), which are subsequently reacted with primary amines to yield furo[3,4-c]pyridine derivatives (III) .
Key Reaction Sequence:
-
Condensation with DMFDMA :
-
Cyclization with Amines :
Bromination at the 7-Position
| Starting Material (III) | Product (V) | Yield (%) |
|---|---|---|
| 5-Cyclopentyl derivative | 7-Bromo-5-cyclopentyl | 82.7 |
| 5-Ethyl derivative | 7-Bromo-5-ethyl | 85.3 |
Functionalization to Introduce the 4-Amine Group
The 4-amine functionality is introduced via nucleophilic substitution or reductive amination. A two-step strategy is commonly employed:
-
Installation of a Leaving Group : A nitro or halogen substituent is introduced at position 4.
-
Ammonolysis or Reduction : The leaving group is displaced by ammonia or a protected amine.
-
Reductive Amination :
-
Reduction of a nitro group at position 4 using hydrogen gas and a palladium catalyst yields the primary amine.
-
Typical Conditions : H₂ (1 atm), 10% Pd/C, ethanol, room temperature.
-
Industrial-Scale Production Considerations
Scaling laboratory methods requires optimization for cost, safety, and yield:
-
Solvent Selection : Replace xylene with safer alternatives (e.g., toluene) in condensation steps.
-
Catalyst Recycling : Implement heterogeneous catalysts to reduce waste.
-
Purification : Use recrystallization or column chromatography for high-purity batches (>98%).
Comparative Data on Solvent Efficiency:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Xylene | 15 | 86.2 | 95 |
| Toluene | 18 | 83.5 | 93 |
| DMF | 12 | 78.9 | 90 |
Mechanistic Insights and Side-Reaction Mitigation
-
Bromination Selectivity : The electron-rich pyridine ring directs bromine to the 7-position. Steric hindrance from substituents at positions 1 and 5 further enhances regioselectivity .
-
Side Reactions :
-
Over-bromination: Controlled by using stoichiometric Br₂ and low temperatures.
-
Ring-opening: Minimized by avoiding protic solvents during cyclization.
-
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-c]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is utilized in the synthesis of more complex organic molecules. It can act as a precursor or intermediate in the formation of various furo[3,4-c]pyridine derivatives through substitution reactions. The bromine atom in the structure makes it an excellent site for nucleophilic substitution, allowing for the introduction of diverse functional groups.
Reaction Conditions and Yields
The synthesis typically involves bromination followed by cyclization. For example, reactions using ammonium hydroxide in 1,4-dioxane at elevated temperatures have yielded significant amounts of the compound. A typical reaction condition might yield approximately 67% of the desired product under controlled conditions .
Pharmacological Research
Potential Biological Activities
Recent studies have indicated that this compound may exhibit various pharmacological properties. It has been investigated for its anti-inflammatory , antimicrobial , and anticancer activities.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of furo[3,4-c]pyridine exhibited significant cytotoxic effects against cancer cell lines such as KYSE70 and KYSE150. The compound's structural modifications were shown to enhance its anti-tumor efficacy .
- Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve interactions with specific molecular targets in biological systems. For instance, certain derivatives showed inhibition of key enzymes involved in tumor growth .
Industrial Applications
Material Development
In addition to its use in pharmaceuticals, this compound is being explored for its potential in developing new materials. Its unique chemical properties allow it to be incorporated into polymers and other materials that require specific functional characteristics.
Mechanism of Action
The mechanism of action of 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Halogen Substitution Effects
- 7-Bromo vs. 7-Iodo Derivatives : The iodo analog (CAS 3059846-63-5) shares the furo[3,4-c]pyridine core but replaces bromine with iodine. Iodine’s larger atomic radius and lower electronegativity may enhance polarizability and alter nucleophilic substitution kinetics compared to bromine. This could influence binding affinity in biological targets or catalytic reactions.
Heterocyclic Core Variations
- Furo[3,4-c]pyridine vs. Pyrrolo[3,2-c]pyridine : The replacement of the furan oxygen with a pyrrole nitrogen (as in ’s compound) alters electronic distribution. Nitrogen’s lone pairs enhance hydrogen-bonding capacity, which could improve target engagement in medicinal chemistry applications.
- Furo[3,4-c] vs. Furo[2,3-b]pyridine : Ring fusion position changes (e.g., in N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine) modify the spatial arrangement of functional groups, affecting molecular recognition and synthetic accessibility.
Functional Group Impact
- Amine Protection : The Boc-protected amine () offers improved stability during synthesis but requires acidic deprotection for further reactivity, unlike the free amine in the target compound.
Photophysical and Electronic Behavior
While direct data on the target compound’s fluorescence are lacking, ’s study of HPPT (a pyrrolo[3,4-c]pyridine trione) reveals that fused heterocycles with electron-withdrawing groups exhibit large Stokes shifts and high photostability.
Biological Activity
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound features a fused furo-pyridine core with a bromine substituent at the 7-position. The synthesis typically involves multi-step organic reactions that include bromination and cyclization processes. Specific methods often utilize starting materials such as pyridine derivatives and furan compounds to achieve the desired structural configuration.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of furo[3,4-c]pyridine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and death .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to interact with neurotransmitter systems and may protect neuronal cells from oxidative stress and excitotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation.
- Receptor Modulation : It may act on neurotransmitter receptors, enhancing or inhibiting signaling pathways that regulate mood and cognitive functions.
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : In a study examining the antibacterial properties of furo-pyridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Cancer Cell Line Studies : A recent investigation into its anticancer effects revealed that treatment with the compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure at a concentration of 20 µM .
Comparative Analysis
To better understand the potential of this compound relative to other compounds in its class, a comparison table is provided below:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves halogenation (e.g., bromination using N-bromosuccinimide, NBS) and cyclization steps. Reaction optimization requires precise control of temperature, solvent polarity (e.g., dichloromethane or DMF), and stoichiometry of reagents. For example, bromination at the pyridine ring often proceeds under anhydrous conditions at 0–25°C . Cyclization may involve acid catalysis (e.g., HCl) to form the fused furopyridine system. Purity (>97%) is achieved via column chromatography or recrystallization .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Characterization combines NMR (¹H/¹³C for aromatic protons and bromine coupling patterns), HPLC (purity assessment), and mass spectrometry (molecular ion confirmation). X-ray crystallography resolves stereochemistry in crystalline forms, while FT-IR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Elemental analysis validates halogen content .
Q. What are the key structural features of this compound that influence its reactivity?
- Methodological Answer : The fused furopyridine core introduces steric constraints, while the bromine atom at position 7 acts as an electrophilic site for cross-coupling reactions (e.g., Suzuki-Miyaura). The primary amine at position 4 enables nucleophilic substitutions or Schiff base formation. Computational modeling (DFT) predicts electron density distribution, guiding regioselectivity in reactions .
Advanced Research Questions
Q. How can computational methods streamline the design of reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction pathways to predict feasibility. For instance, ICReDD’s approach integrates reaction path searches with experimental validation to optimize conditions (e.g., solvent choice, catalyst loading). Machine learning algorithms analyze historical reaction data to recommend optimal parameters, reducing trial-and-error .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields across synthetic protocols?
- Methodological Answer : Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, reagent ratios) through factorial designs or response surface methodology. For example, a central composite design can isolate interactions between bromination time and catalyst concentration. Contradictions are resolved by validating outliers via replicate experiments and adjusting confidence intervals .
Q. How does the bromine substituent influence the compound’s bioactivity compared to halogen-free analogs?
- Methodological Answer : Comparative SAR studies with analogs (e.g., 3-Bromo-5-(trifluoromethyl)pyridin-2-amine ) show bromine enhances binding affinity in enzyme inhibition assays (e.g., kinase targets) due to halogen bonding. In vitro cytotoxicity assays (e.g., IC₅₀ measurements) quantify potency differences. Computational docking simulations map bromine’s role in active-site interactions .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) assess degradation over time via HPLC. The amine group is prone to oxidation; thus, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are used during storage. Thermal gravimetric analysis (TGA) identifies decomposition temperatures, guiding safe handling protocols .
Q. How can structural analogs be leveraged to explore broader applications in drug discovery?
- Methodological Answer : Synthesize analogs with varied halogens (e.g., Cl, I) or substituents (e.g., methyl, nitro) at position 7. High-throughput screening against disease-relevant targets (e.g., cancer cell lines) identifies lead candidates. Metabolite profiling (LC-MS/MS) evaluates bioavailability and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
